3-(Trifluoromethyl)phenylacetyl chloride

Catalog No.
S732070
CAS No.
2003-14-7
M.F
C9H6ClF3O
M. Wt
222.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)phenylacetyl chloride

CAS Number

2003-14-7

Product Name

3-(Trifluoromethyl)phenylacetyl chloride

IUPAC Name

2-[3-(trifluoromethyl)phenyl]acetyl chloride

Molecular Formula

C9H6ClF3O

Molecular Weight

222.59 g/mol

InChI

InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2

InChI Key

FEVJJJQOPGZSIG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl

Synthesis of Esters and Amides

-TFPAC can be used as a building block for the synthesis of more complex molecules like esters and amides. The acyl chloride group (COCI) in 3-TFPAC reacts with alcohols and amines to form esters and amides, respectively.

  • Reaction with Alcohols to form Esters

    In the presence of a base, 3-TFPAC reacts with alcohols to yield esters. Esters are a class of organic compounds with various applications in scientific research, such as solvents, fragrances, and pharmaceuticals [Source: ACS Organic Chemistry Portal ""].

  • Reaction with Amines to form Amides

    Similar to the reaction with alcohols, 3-TFPAC can react with amines under suitable conditions to form amides. Amides are another important class of organic compounds that play a significant role in biological processes and drug discovery [Source: National Institutes of Health ""].

3-(Trifluoromethyl)phenylacetyl chloride is a chemical compound with the molecular formula C₉H₆ClF₃O and a molecular weight of approximately 222.60 g/mol. It is classified as an acyl chloride, which is a type of reactive organic compound that contains a carbonyl group (C=O) directly attached to a chlorine atom. This compound is notable for its trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an important building block in medicinal chemistry and agrochemicals .

3-(Trifluoromethyl)phenylacetyl chloride is likely to be:

  • Corrosive: It can cause severe skin burns and eye damage due to the presence of the C-Cl bond [].
  • Lachrymator: It may irritate the respiratory system and cause tearing.
  • Reactive: It can react violently with water or alcohols, releasing hydrochloric acid fumes.
Typical of acyl chlorides, including:

  • Nucleophilic Acyl Substitution: This reaction occurs when nucleophiles attack the carbonyl carbon, leading to the formation of carboxylic acids or amides. For instance, reacting with alcohols yields esters.
  • Formation of Anhydrides: When reacted with another acyl chloride or carboxylic acid, it can form anhydrides.
  • Reactivity with Amines: It can react with amines to produce corresponding amides.

These reactions are facilitated by the electrophilic nature of the carbonyl carbon due to the electron-withdrawing effect of the trifluoromethyl group .

The biological activity of 3-(Trifluoromethyl)phenylacetyl chloride is primarily linked to its utility in pharmaceutical synthesis. Compounds featuring trifluoromethyl groups often exhibit enhanced biological properties, including increased potency and selectivity. Research indicates that derivatives of this compound may have applications in developing anti-inflammatory agents and other therapeutic drugs. Its ability to modify biological targets makes it a valuable compound in drug discovery .

The synthesis of 3-(Trifluoromethyl)phenylacetyl chloride can be achieved through several methods:

  • Direct Acylation: This involves the reaction of 3-(Trifluoromethyl)phenylacetic acid with thionyl chloride or oxalyl chloride to produce the corresponding acyl chloride.
  • Reflux Method: The compound can also be synthesized by refluxing 3-(Trifluoromethyl)phenylacetate with phosphorus pentachloride.
  • Fluorination Techniques: Utilizing fluorinating agents such as sulfur tetrafluoride can introduce the trifluoromethyl group into phenylacetyl chloride derivatives .

3-(Trifluoromethyl)phenylacetyl chloride has several applications:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting inflammatory diseases and cancer.
  • Agrochemicals: The compound is used in developing herbicides and pesticides due to its efficacy in modifying biological pathways in plants.
  • Material Science: It can be utilized in producing specialty polymers and materials that require fluorinated components for enhanced properties .

Studies on 3-(Trifluoromethyl)phenylacetyl chloride have focused on its interactions with various biological molecules. For instance, it has been observed that compounds containing this acyl chloride can interact with enzymes through acylation processes, potentially influencing enzyme activity and stability. These interactions are critical for understanding how such compounds can be designed for therapeutic purposes .

Several compounds share structural similarities with 3-(Trifluoromethyl)phenylacetyl chloride, including:

Compound NameMolecular FormulaUnique Features
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideC₉H₈ClF₃O₂Contains methoxy group enhancing solubility
(R)-(−)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideC₉H₈ClF₃O₂Enantiomeric form with potential different biological activity
(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chlorideC₁₀H₈ClF₃O₂More complex structure with additional methoxy group

The uniqueness of 3-(Trifluoromethyl)phenylacetyl chloride lies in its specific trifluoromethyl substitution on the phenyl ring, which enhances its reactivity compared to other similar compounds. This feature makes it particularly valuable in synthetic chemistry for creating novel derivatives with tailored properties .

Thionyl Chloride Mediated Conversion Protocols

The most extensively studied and commercially viable approach for synthesizing 3-(trifluoromethyl)phenylacetyl chloride involves the direct treatment of 3-(trifluoromethyl)phenylacetic acid with thionyl chloride. This methodology capitalizes on the well-established reactivity of thionyl chloride toward carboxyl groups, offering several distinct advantages including the formation of gaseous byproducts that readily escape the reaction mixture, thereby facilitating product purification. The reaction typically proceeds under reflux conditions, with the acid being dissolved or suspended in excess thionyl chloride, which functions simultaneously as both reagent and solvent.

Optimization studies have demonstrated that the reaction temperature and duration significantly influence both conversion efficiency and product purity. Extended reflux periods, typically ranging from 24 to 50 hours, ensure complete conversion while minimizing the formation of acid anhydride byproducts. The presence of trace amounts of dimethylformamide or other activating agents can accelerate the reaction, though careful control is required to prevent side reactions. Vacuum distillation of the crude acid chloride product is often recommended to remove residual thionyl chloride and achieve the desired purity levels for subsequent synthetic applications.

The mechanism of this transformation involves initial coordination of the carboxyl oxygen to the sulfur center of thionyl chloride, followed by nucleophilic attack and subsequent elimination of sulfur dioxide and hydrogen chloride. The trifluoromethyl substituent at the meta position of the benzene ring does not significantly interfere with this process, though it may influence the physical properties of both the starting material and product. Temperature control during the reaction is crucial, as excessive heating can lead to decomposition or unwanted side reactions.

Phosphorus Pentachloride Based Methodologies

Alternative direct acylation approaches employ phosphorus pentachloride as the chlorinating agent, offering distinct mechanistic pathways and potentially different selectivity profiles. The reaction of 3-(trifluoromethyl)phenylacetic acid with phosphorus pentachloride proceeds through a cyclic transition state mechanism, initially involving the removal of hydrogen chloride followed by nucleophilic addition of chloride to the carbonyl carbon. This methodology produces phosphorus oxychloride and additional hydrogen chloride as byproducts, which must be carefully managed during work-up procedures.

The stoichiometry of this reaction typically requires approximately 1.2 to 1.5 equivalents of phosphorus pentachloride relative to the carboxylic acid substrate to ensure complete conversion. Reaction conditions generally involve heating the mixture to temperatures between 80 and 120 degrees Celsius, with reaction times varying from 2 to 8 hours depending on the specific conditions employed. The heterogeneous nature of this reaction often necessitates vigorous stirring to ensure adequate contact between the solid phosphorus pentachloride and the organic substrate.

Process optimization for phosphorus pentachloride mediated synthesis has focused on solvent selection and reaction atmosphere control. Anhydrous conditions are essential to prevent hydrolysis of both the reagent and product, while inert atmosphere conditions help minimize oxidative side reactions. The choice of solvent, when employed, can significantly impact reaction kinetics and selectivity, with nonpolar aprotic solvents generally providing optimal results.

XLogP3

3.6

Wikipedia

[3-(Trifluoromethyl)phenyl]acetyl chloride

Dates

Modify: 2023-08-15

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